フェニルホスフィン酸エチル

説明

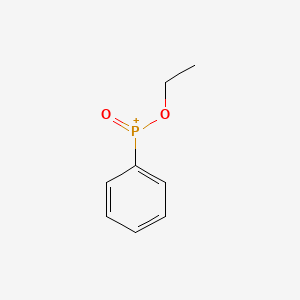

Ethyl phenylphosphinate is an organophosphorous compound. It undergoes regioselective Markovnikov addition reaction with terminal alkynes in the presence of palladium-1,2-bis(diphenylphosphino)ethane complex (catalyst). Ethyl phenylphosphinate is the photodecomposition product of Inezin (S-benzyl O-ethyl phenylphosphonothiolate) on the ultraviolet irradiation. It can be prepared by the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine. Its ethylation using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester has been described. Its free-radical addition to ethylene has been reported to proceed with the retention of configuration.

科学的研究の応用

有機リン化合物の合成

フェニルホスフィン酸エチルは有機リン化合物です . フェニルホスフィン酸エチルは、その著しい求核性により有機リン化合物の合成に使用されます . フェニルホスフィン酸エチルは、ピリジンの存在下、ホスフィン酸とクロロギ酸エチルを反応させることで1段階で合成できます .

光分解生成物

フェニルホスフィン酸エチルは、イネジン(S -ベンジル O -エチルフェニルホスホノチオレート)の紫外線照射による光分解生成物です . この性質は、光分解と紫外線照射に関する研究に役立ちます。

位置選択的マルコフニコフ付加反応

フェニルホスフィン酸エチルは、パラジウム-1,2-ビス(ジフェニルホスフィノ)エタン錯体(触媒)の存在下、末端アルキンと位置選択的マルコフニコフ付加反応を起こします . この性質は、有機化学の分野で複雑な分子の合成に役立ちます。

ジエチルイミダゾール-2-イル-(アミノ)メチルホスホネートおよびホスフィネートの調製

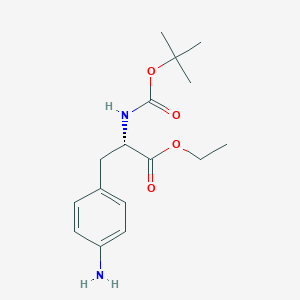

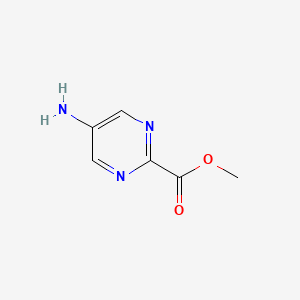

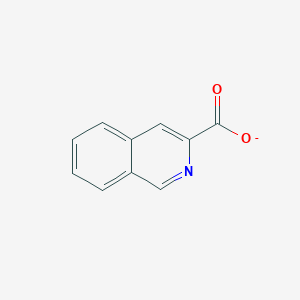

フェニルホスフィン酸エチルは、ジエチルイミダゾール-2-イル-(アミノ)メチルホスホネートおよびホスフィネートの調製に使用できます . これらの化合物は、医薬品化学などさまざまな分野で潜在的な用途があります。

バイオアイソスター

ホスフィン酸とその誘導体、例えばフェニルホスフィン酸エチルは、バイオアイソスターとみなされます . それらは、新規医薬品の設計や生物学的経路の研究に使用されています .

エチレンへのラジカル付加

フェニルホスフィン酸エチルのエチレンへのラジカル付加は、立体配置が保持されて進行することが報告されています . この性質は、高分子化学の分野で重要です。

作用機序

Target of Action

Ethyl phenylphosphinate is an organophosphorus compound Organophosphorus compounds are known for their considerable nucleophilicity , suggesting that they may interact with a variety of biological targets.

Mode of Action

It is known that ethyl phenylphosphinate can undergo regioselective markovnikov addition reaction with terminal alkynes in the presence of a palladium-1,2-bis (diphenylphosphino)ethane complex . This suggests that Ethyl phenylphosphinate may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

Organophosphorus compounds, such as ethyl phenylphosphinate, are often used in the synthesis of other organophosphorus compounds . Therefore, it is plausible that Ethyl phenylphosphinate could influence various biochemical pathways through its role in the synthesis of other bioactive compounds.

Pharmacokinetics

Its physical and chemical properties such as its liquid form, boiling point of 94-95 °c/1 mmhg, and density of 1129 g/mL at 25 °C may influence its bioavailability and pharmacokinetics.

生化学分析

Biochemical Properties

Ethyl phenylphosphinate undergoes regioselective Markovnikov addition reaction with terminal alkynes in the presence of palladium-1,2-bis (diphenylphosphino)ethane complex (catalyst) .

Cellular Effects

It is known that it can influence cell function through its interactions with various biomolecules

Molecular Mechanism

The molecular mechanism of Ethyl phenylphosphinate involves its interaction with biomolecules at the molecular level . It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of Ethyl phenylphosphinate vary with different dosages in animal models

Metabolic Pathways

Ethyl phenylphosphinate is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

It is known to interact with transporters or binding proteins, and it can have effects on its localization or accumulation

特性

IUPAC Name |

ethoxy-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSXLGKPMXKZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2511-09-3 | |

| Record name | Phosphinic acid, phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenylphosphinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinic acid, P-phenyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)

![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)